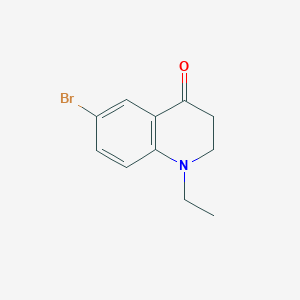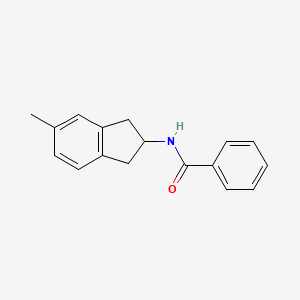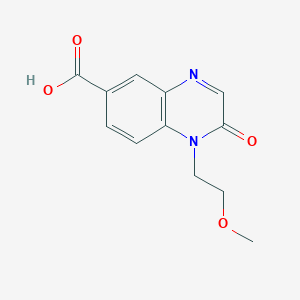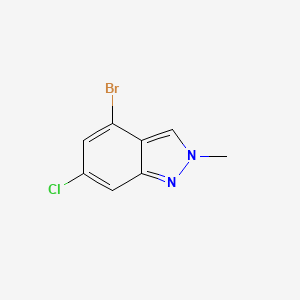
4-Chloropyridine-3-sulfonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloropyridine-3-sulfonyl chloride hydrochloride can be synthesized through the reaction of 4-chloropyridine with sulfuryl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperature conditions and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents used. For example, reacting with an amine can produce a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
4-Chloropyridine-3-sulfonyl chloride hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-chloropyridine-3-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to modify or create new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloropyridine: A simpler derivative of pyridine with a chlorine atom at the 4-position.
3-Sulfonyl Chloride Pyridine: Another derivative with a sulfonyl chloride group at the 3-position but without the chlorine atom at the 4-position.
Uniqueness
4-Chloropyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyridine ring. This combination of functional groups makes it highly reactive and versatile in chemical synthesis .
Eigenschaften
Molekularformel |
C5H4Cl3NO2S |
|---|---|
Molekulargewicht |
248.5 g/mol |
IUPAC-Name |
4-chloropyridine-3-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-8-3-5(4)11(7,9)10;/h1-3H;1H |
InChI-Schlüssel |
MSIYZHKSOISDGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1Cl)S(=O)(=O)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11864601.png)












